![molecular formula C13H9BClNO2S B1397168 (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid CAS No. 1076232-78-4](/img/structure/B1397168.png)

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

Vue d'ensemble

Description

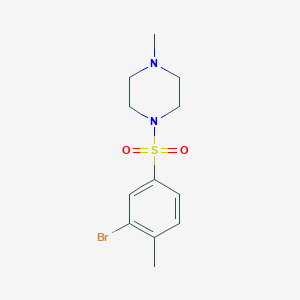

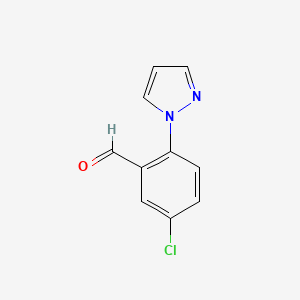

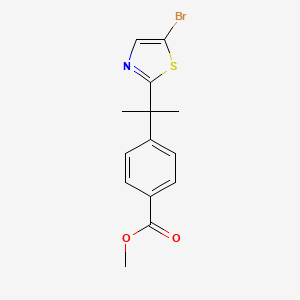

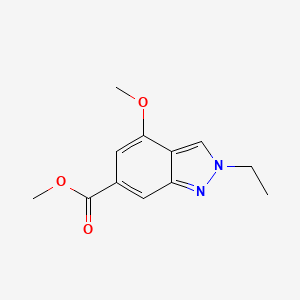

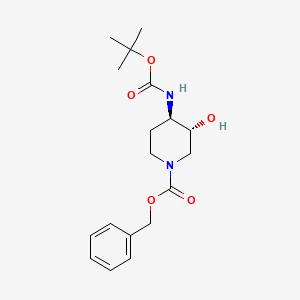

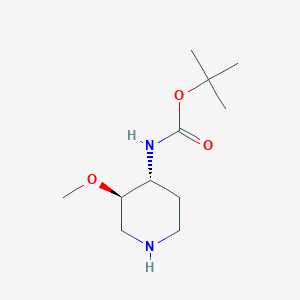

“(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H9BClNO2S and a molecular weight of 289.5 g/mol. It is a derivative of benzo[d]thiazole, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” is characterized by the presence of a benzo[d]thiazole ring, a phenyl ring, and a boronic acid group. The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Anticancer Applications : A study demonstrated the anticancer potential of a new molecule, (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid. It showed promising activity against various cell lines, indicating potential as a candidate for drug development processes (Zagade et al., 2020).

Fluorescence Recognition in Biological Systems : A boronic acid derivative was synthesized for use as a fluorescence probe for Fe3+ and F- ions. This study highlights its application in bioimaging and detecting intracellular ions in living cells, demonstrating its potential in biomedical research (Selvaraj et al., 2019).

Antimicrobial Agent : Derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, closely related to the compound , have been studied for their antimicrobial properties. These compounds exhibited moderate to excellent activity against selected bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Optical Modulation in Nanotechnology : The role of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes was explored. This highlights the potential use of such compounds in developing advanced materials with specific optical properties (Mu et al., 2012).

Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This application indicates the significance of boronic acid derivatives in developing new antiviral strategies (Khanal et al., 2013).

Drug Delivery Systems : The creation of a polymeric carrier for the delivery of boronic acid-containing drugs demonstrated its efficacy in improving pharmacokinetics and targeted drug release. This research is crucial for the clinical translation of boronic acid-containing drugs (Kim et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, including (3-(4-chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, are known to participate in numerous cross-coupling reactions .

Mode of Action

The mode of action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmentally benign nature .

Result of Action

The result of the action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields, including organic synthesis and medicinal chemistry .

Action Environment

The action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the rate of hydrolysis of boronic acids, including (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, is considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

[3-(4-chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BClNO2S/c15-10-5-2-6-11-12(10)16-13(19-11)8-3-1-4-9(7-8)14(17)18/h1-7,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEJMPKYYYKRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730295 | |

| Record name | [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076232-78-4 | |

| Record name | [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)